molecular formula C14H20N2O2S B1608567 6-Methyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine CAS No. 590376-48-0

6-Methyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine

Cat. No. B1608567
M. Wt: 280.39 g/mol
InChI Key: MCKKDDMCGKBVNJ-UHFFFAOYSA-N
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Description

6-Methyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine , also known by its CAS number 590376-48-0 , is a heterocyclic compound with the molecular formula C14H20N2O2S and a molecular weight of 280.39 g/mol . It belongs to the class of 1,3-diazole derivatives and contains a five-membered ring system.


Molecular Structure Analysis

The molecular structure of 6-Methyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine consists of a benzothiophene ring fused with a morpholine ring. The compound contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is a pyrrole-type nitrogen. The tautomeric forms of imidazole are also relevant to its structure .


Physical And Chemical Properties Analysis

  • Biological Activities : The derivatives of 1,3-diazole (imidazole) exhibit various biological activities, including antibacterial, antiviral, antifungal, and antioxidant properties .

Scientific Research Applications

Morpholine Derivatives in Chemical Synthesis

Morpholine derivatives, such as those involving 4,5,6,7-tetrahydro-1-benzothien-2-ylamine, are frequently explored in the field of chemical synthesis. For instance, the study by Hernestam & Nilsson (1976) explored the structures of tetramethylmorpholine isomers using proton nuclear magnetic resonance, providing insights into the stereochemistry relevant to compounds like 6-Methyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine (Hernestam & Nilsson, 1976).

Mannich Bases and Benzothiazole Derivatives

The study of Mannich bases, particularly those involving benzothiazole derivatives, has shown the importance of such compounds in chemical analysis and synthesis. Franklin et al. (2011) conducted a structural and spectral analysis of a Mannich base with a benzothiazole core, highlighting the chemical interactions and conformational stability in such compounds, which could be analogous to the structural features in 6-Methyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine (Franklin et al., 2011).

Alkaloid Biosynthesis

In the context of alkaloid biosynthesis, the overexpression of certain enzymes has been studied to improve the production of secondary metabolites, which could be relevant to understanding the biosynthetic pathways involving morpholine derivatives. Inui et al. (2007) investigated the overexpression of O-methyltransferase in cultured cells, which could potentially relate to the synthesis and modification of compounds like 6-Methyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine in alkaloid biosynthesis (Inui et al., 2007).

properties

IUPAC Name

(2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-9-2-3-10-11(8-9)19-13(15)12(10)14(17)16-4-6-18-7-5-16/h9H,2-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKKDDMCGKBVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N3CCOCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403611
Record name SBB020941
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine

CAS RN

590376-48-0
Record name SBB020941
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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